2-(4-Chlorophenyl)acetohydrazide

Übersicht

Beschreibung

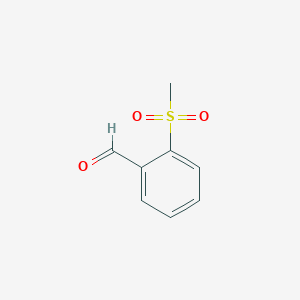

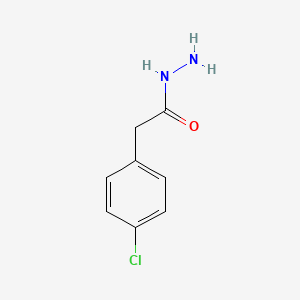

“2-(4-Chlorophenyl)acetohydrazide” is a chemical compound with the CAS Number: 57676-51-4 . It has a molecular weight of 184.62 and its IUPAC name is 2-(4-chlorophenyl)acetohydrazide .

Molecular Structure Analysis

The InChI code for “2-(4-Chlorophenyl)acetohydrazide” is 1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) . This indicates that the molecule consists of a chlorophenyl group attached to an acetohydrazide group .

Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)acetohydrazide” is a powder at room temperature . It has a melting point of 166-170°C . The compound is stable under normal temperatures and pressures .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

2-(4-Chlorophenyl)acetohydrazide has been used as a starting compound for synthesizing various novel heterocyclic compounds. These include derivatives with potential lipase and α-glucosidase inhibition, indicating their usefulness in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).

Preparation of N-Acylhydrazones

The compound has also been involved in the synthesis and characterization of N-acylhydrazones. These molecules have been explored as potential O,N,O donors for Cu2+, showcasing their applicability in coordination chemistry and potential bioinorganic applications (Polo-Cerón, Hincapié-Otero, & Joaqui-Joaqui, 2021).

Antimicrobial and Cytotoxic Activity

A series of novel compounds synthesized from 2-(4-Chlorophenyl)acetohydrazide have shown significant antimicrobial and cytotoxic activities. This highlights the compound's role in developing new pharmaceutical agents, particularly in antibacterial and anticancer research (Hussein et al., 2015).

Development of Antimicrobial Agents

Formazans derived from Mannich bases of related compounds have shown moderate antimicrobial activity, further emphasizing the role of 2-(4-Chlorophenyl)acetohydrazide in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Schiff Bases as Antibacterial Agents

The Schiff bases synthesized from related compounds have been evaluated for antibacterial activity, indicating the potential of 2-(4-Chlorophenyl)acetohydrazide in contributing to the synthesis of compounds with antibacterial properties (Rehman, Rasool, Abbasi, & Siddiqui, 2016).

Synthesis of Biheterocyclic Compounds

2-(4-Chlorophenyl)acetohydrazide has been utilized in the synthesis of biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties. These compounds exhibited good antimicrobial activities against various microorganisms, showcasing the compound's versatility in drug development (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010).

Crystallographic Studies

The compound has been involved in crystallographic studies, providing insights into molecular structures and intermolecular interactions, which are essential for understanding the compound's properties and potential applications (Mohan, Ananthan, Ramesh, Saravanan, & Ponnuswamy, 2011).

Antibacterial Activity Studies

Various derivatives have been synthesized to evaluate their antibacterial activity, further underlining the compound's significance in antimicrobial research (Rasool, Abbasi, Gul, Akhtar, & Ahmad, 2015).

Nonlinear Optical Properties

The compound has been used in studies related to nonlinear optical properties, highlighting its potential applications in photonic and electronic materials research (Purandara et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)acetohydrazide may also interact with various biological targets.

Mode of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(4-Chlorophenyl)acetohydrazide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it is likely that 2-(4-Chlorophenyl)acetohydrazide affects multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that 2-(4-Chlorophenyl)acetohydrazide may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTSFZRZKFXXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332443 | |

| Record name | 2-(4-Chlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57676-51-4 | |

| Record name | 4-Chlorobenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57676-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-(4-chlorophenyl)acetohydrazide in the synthesis of 1,3,4-oxadiazoles?

A1: 2-(4-Chlorophenyl)acetohydrazide serves as a key building block in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles []. It reacts with various substituted cinnamic acids in the presence of phosphoric anhydride as a catalyst. This reaction leads to the formation of the desired oxadiazole ring structure.

Q2: What characterization data supports the successful incorporation of 2-(4-chlorophenyl)acetohydrazide into the final 1,3,4-oxadiazole products?

A2: The synthesized 1,3,4-oxadiazoles were thoroughly characterized using various spectroscopic techniques. These include Mass spectrometry, Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR) spectroscopy, and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy []. The data obtained from these analyses confirmed the presence of the expected structural features derived from 2-(4-chlorophenyl)acetohydrazide within the final oxadiazole compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.